![molecular formula C25H30ClN3O4S B2368103 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1396710-27-2](/img/structure/B2368103.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
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Overview
Description
“N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride” is a compound that is likely to be a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various substitutions and coupling reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed based on their density, pKa, and other properties .Scientific Research Applications
Antimicrobial Activity
- Microwave-Assisted Synthesis for Antimicrobial Activity : Utilizing microwave irradiation, a variety of related compounds were synthesized, showing significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Synthesis and Biological Activities
- Novel Syntheses for Potential Therapeutic Applications : Various novel syntheses have been developed, producing compounds for potential use as anti-inflammatory, analgesic, and anticancer agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Cytotoxic Activity in Cancer Research : Specific derivatives have demonstrated potent cytotoxicity against certain cancer cell lines, indicating potential for antineoplastic applications (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
- Synthesis and Characterization for Antimicrobial Evaluation : Certain derivatives have been synthesized and characterized, displaying promising antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Antitumor Properties
- Antitumor Potential in Cancer Therapy : New derivatives have been synthesized and screened for antitumor properties, showing promise as candidates for anticancer drugs (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Antimicrobial Agents
- Investigation into Antimicrobial Activity : Research into derivatives of this compound has revealed antibacterial and antifungal effects, suggesting potential use in treating infections (Basavarajaiah & Mruthyunjayaswamy, 2008).
Miscellaneous Applications
- Diuretic Activity : Some derivatives have been tested for diuretic activity, with certain compounds showing promising results (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This leads to a decrease in the inflammatory response.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation. This is achieved by inhibiting the production of prostaglandins, which are key mediators of inflammation .
Future Directions
Thiazoles have been the subject of much research in recent decades due to their diverse biological activities . Future research may continue to explore new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S.ClH/c1-16-8-9-17(2)23-21(16)26-25(33-23)28(11-10-27-12-14-30-15-13-27)24(29)22-18(3)31-19-6-4-5-7-20(19)32-22;/h4-9,18,22H,10-15H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEJXFWWFADBNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N(CCN3CCOCC3)C4=NC5=C(C=CC(=C5S4)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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